1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one
Description
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is a brominated acetophenone derivative featuring a cyclobutylmethoxy substituent at the 2-position and a bromine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₅BrO₂, with a molecular weight of 283.17 g/mol (CAS: 1092496-74-6) . The compound is structurally characterized by a ketone group at the 1-position of the phenyl ring, which is common in intermediates for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[5-bromo-2-(cyclobutylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-9(15)12-7-11(14)5-6-13(12)16-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWBDWNPPILCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the cyclobutylmethoxy group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclobutylmethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activities, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one with structurally related brominated acetophenones and substituted aryl ketones:
Key Structural and Functional Comparisons:
Substituent Effects on Reactivity :
- The cyclobutylmethoxy group in the target compound provides greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy) or electron-withdrawing groups like difluoromethoxy . This may slow nucleophilic aromatic substitution but enhance selectivity in coupling reactions.
- Bromine at the 5-position is conserved across analogs, enabling consistent reactivity in Suzuki-Miyaura cross-couplings or halogen-metal exchanges .
Physical Properties: The cyclobutylmethoxy and cyclopentyloxy analogs share identical molecular weights but differ in ring strain and solubility. The difluoromethoxy derivative (C₉H₇BrF₂O₂) has a lower molecular weight due to fewer carbon atoms but exhibits higher polarity, impacting chromatographic behavior .
Biological Relevance: Brominated acetophenones with trifluoromethoxy groups (e.g., 1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one) have shown activity as TPC2 ion channel modulators, suggesting the target compound could be explored for lysosomal function studies . Thioether-containing analogs (e.g., 1-(4-((2-chlorophenyl)thio)phenyl)ethan-1-one) are intermediates in photoredox C−S bond formations, highlighting the versatility of bromoacetophenones in synthetic chemistry .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods for cyclopentyloxy analogs, involving Friedel-Crafts acylation or alkylation of pre-brominated phenolic intermediates . Lower yields in diketone derivatives (39% ) versus thioethers (52.4% ) reflect the challenges of stabilizing reactive intermediates in multi-step syntheses.
Biological Activity
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15BrO
- SMILES : CC(=O)C1=C(C=C(C=C1)Br)OC2CC2
- Molecular Weight : 273.17 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of phenyl ethanones exhibit significant anticancer properties. The compound this compound has been evaluated for its ability to inhibit tumor cell proliferation.
Mechanism of Action
The compound appears to act by modulating signaling pathways associated with apoptosis and cell cycle regulation. Specific studies have demonstrated that it can induce G0/G1 phase arrest in cancer cells, leading to reduced cell viability.
Inhibition of Protein Interactions
Research has shown that compounds with similar structures can inhibit protein interactions critical for cancer progression. For instance, inhibitors targeting the PD-1/PD-L1 pathway have been explored, suggesting that this compound may also exhibit similar inhibitory effects.
Study 1: In Vitro Testing on Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be around 20 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Study 2: Protein Interaction Assays
In assays designed to evaluate the binding affinity of the compound to PD-L1, it was found that this compound exhibited a binding affinity comparable to known inhibitors, suggesting its potential as a therapeutic agent in immuno-oncology.
Toxicity and Safety Profile
The compound's toxicity has been assessed through various assays. Preliminary results indicate moderate cytotoxicity, which is an important consideration for therapeutic applications.
| Parameter | Result |
|---|---|
| Cytotoxicity (MTT Assay) | Moderate (IC50 > 50 µM) |
| Selectivity Index | Favorable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
